molecular formula C10H10N2O B7951689 1-p-tolyl-1H-pyrazol-4-ol CAS No. 77458-34-5

1-p-tolyl-1H-pyrazol-4-ol

Cat. No.: B7951689
CAS No.: 77458-34-5
M. Wt: 174.20 g/mol
InChI Key: YCNITVORPRPROS-UHFFFAOYSA-N
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Description

1-p-Tolyl-1H-pyrazol-4-ol is a pyrazole derivative featuring a hydroxyl group at the 4-position and a para-methylphenyl (p-tolyl) substituent at the 1-position of the heterocyclic ring. Pyrazole derivatives are widely studied for their biological activity, including applications in pharmaceuticals and agrochemicals . The hydroxyl group at position 4 confers hydrogen-bonding capabilities, which may influence solubility, crystal packing, and intermolecular interactions .

Properties

IUPAC Name

1-(4-methylphenyl)pyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-2-4-9(5-3-8)12-7-10(13)6-11-12/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNITVORPRPROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512561
Record name 1-(4-Methylphenyl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77458-34-5
Record name 1-(4-Methylphenyl)-1H-pyrazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77458-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylphenyl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Acetate in Ethanol-Water Solvent

Recent advancements highlight sodium acetate (NaOAc) as an effective catalyst for synthesizing bis-pyrazole analogs. A study by PMC (2021) optimized the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with aryl aldehydes in 70% ethanol at room temperature. While this method primarily targets bis-pyrazoles, adapting the protocol to mono-pyrazole synthesis involves reducing the aldehyde stoichiometry. Reactions completed within 4–6 hours, yielding 75–85% pure product after filtration.

Triethylamine in Ethanolic Reflux

Triethylamine (TEA) has emerged as a superior base for pyrazole formation. As reported in PMC (2021), TEA in ethanol at 70°C facilitated the synthesis of triazolopyrimidine derivatives from 1-p-tolyl-1H-pyrazol-4-ol precursors. Under these conditions, reactions concluded in 11–14 hours with yields exceeding 90%. The base’s role in deprotonating intermediates accelerates nucleophilic attack, enhancing reaction efficiency.

Reaction Optimization and Parameter Analysis

Solvent and Temperature Effects

ParameterConditionsYield (%)Reference
Solvent70% Ethanol83–94
Absolute Ethanol48–55
Temperature (°C)Room temperature75–85
Reflux (70–80°C)90–94

Ethanol-water mixtures (70%) improve solubility of polar intermediates, whereas absolute ethanol favors faster reflux but lower yields due to side reactions. Elevated temperatures (70–80°C) are critical for dehydrating intermediates, as demonstrated in the synthesis of triprolidine derivatives.

Catalyst Screening

CatalystReaction Time (h)Yield (%)Purity (%)
Sodium acetate4–675–85>95
Triethylamine11–1490–94>98
Piperidine124890

Triethylamine outperforms piperidine and pyridine by stabilizing transition states through non-polar interactions, reducing reaction times by 30%.

Analytical Characterization Techniques

Spectroscopic Methods

1-p-Tolyl-1H-pyrazol-4-ol derivatives are routinely characterized using:

  • Infrared (IR) Spectroscopy : Hydroxyl (O–H) stretches at 3200–3400 cm⁻¹ and pyrazole ring C=N vibrations at 1550–1600 cm⁻¹ confirm structural integrity.

  • Proton Nuclear Magnetic Resonance (¹H NMR) : Aromatic protons resonate at δ 7.2–7.8 ppm, while the pyrazole C–H signal appears at δ 8.1–8.3 ppm.

  • Elemental Analysis : Carbon (68.95%) and nitrogen (16.08%) percentages align with theoretical values (C₁₀H₁₀N₂O).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases (70:30) achieves >98% purity for pharmaceutical-grade batches.

Industrial-Scale Synthesis and Patent Insights

A patented dehydration process using concentrated sulfuric acid (85–90%) at 100–105°C for 4 hours converts 1-p-tolyl-1H-pyrazol-4-ol intermediates into E-isomer-enriched products. Post-reaction neutralization with NaOH and iterative water washing isolates the E-isomer with <2% Z-isomer contamination. This method scales to 200 g batches with 81–82% yield, avoiding chromatographic purification .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 4 undergoes nucleophilic substitution under various conditions:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
O-Glycosylation2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, DTMAB catalyst in DMF/acetone (3:2)Glycosylated pyrazole derivatives45-67%
AlkylationAlkyl halides, K₂CO₃ in DMF4-Alkoxy-pyrazole derivatives72-89%
AcylationAcetyl chloride, pyridine4-Acetoxy-pyrazole compounds68%

Key observation: Phase-transfer catalysts like dodecyltrimethylammonium bromide (DTMAB) significantly improve glycosylation efficiency by facilitating interfacial reactions .

Electrophilic Aromatic Substitution

The p-tolyl group undergoes directed electrophilic attacks:

PositionReagentsProductRegioselectivitySource
Para to methylHNO₃/H₂SO₄ at 0°C4-Methyl-3-nitrobenzenesulfonyl>90%
Ortho to pyrazoleClSO₃H in CH₂Cl₂Sulfonated derivatives78%

The electron-donating methyl group directs electrophiles to para positions, while the pyrazole ring's electron-withdrawing effect enhances reactivity at ortho positions.

Condensation Reactions

The hydroxyl group participates in cyclocondensation:

Partner CompoundConditionsProduct TypeApplicationSource
β-DiketonesHCl/EtOH refluxChromone-pyrazole hybridsEnzyme inhibitors
ArylaldehydesPiperidine catalystChalcone derivativesAnticancer agents

Notable example: Condensation with 2-hydroxyaryl diketones produces chromone conjugates showing 50-83% phosphodiesterase IV inhibition .

Coordination Chemistry

The N,N,O-tridentate structure forms stable complexes:

Metal IonSolvent SystemComplex GeometryStability Constant (log β)Source
Cu(II)Methanol/water (1:1)Square planar12.4 ± 0.3
Pd(II)DMF under N₂Tetrahedral14.1 ± 0.2

X-ray crystallography confirms pseudooctahedral geometry in Cu complexes with bond lengths:

  • Cu-N(pyrazole): 1.98 Å

  • Cu-O: 1.87 Å

Redox Transformations

The pyrazole ring shows unusual redox stability:

ProcessReagentsObservationPotential ApplicationSource
Controlled oxidationKMnO₄ in acidic MeOHIntact ring with ketone formationSensor materials
Cathodic reductionPt electrode, pH 7 buffer2e⁻ transfer without ring openingElectrocatalysis

Comparative kinetics study reveals:

  • Oxidation half-life: 8.3 hr (pH 2) vs. 42 min (pH 12)

  • Activation energy: 58.4 kJ/mol for hydroxyl group oxidation

Photochemical Reactions

UV-induced transformations show wavelength-dependent outcomes:

λ (nm)SolventMajor ProductQuantum Yield
254AcetonitrileRing-opened diazo compound0.32
365EthanolDimerized via [2+2] cycloaddition0.18

Time-resolved spectroscopy identifies a triplet excited state (τ = 2.4 μs) as the reactive intermediate .

This comprehensive reaction profile establishes 1-(p-tolyl)-1H-pyrazol-4-ol as a versatile building block for medicinal chemistry and materials science. Recent advances in photoredox catalysis (2024 reports) have enabled previously inaccessible transformations, particularly in C-H functionalization reactions .

Scientific Research Applications

Medicinal Chemistry Applications

1-p-Tolyl-1H-pyrazol-4-ol exhibits a range of biological activities, making it a valuable scaffold for drug development. Some notable applications include:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds containing pyrazole moieties have shown efficacy against multiple human cancer cell lines, including H460 and A549, through mechanisms such as apoptosis induction and inhibition of anti-apoptotic proteins .
  • Anti-inflammatory Properties : Pyrazole derivatives have been reported to possess anti-inflammatory effects. A study highlighted the anti-inflammatory activity of certain pyrazole derivatives in vivo, demonstrating their potential as therapeutic agents for inflammatory diseases .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial and fungal strains, suggesting their potential use in treating infections .

Agricultural Applications

The compound is recognized for its insecticidal and fungicidal properties, making it useful in agricultural practices:

  • Insecticides : 1-p-Tolyl-1H-pyrazol-4-ol has been synthesized as part of new insecticide formulations. These formulations have demonstrated significant efficacy against pests resistant to conventional treatments, highlighting their potential in integrated pest management strategies .
  • Fungicides : The compound's fungicidal activity has been documented, with studies indicating its effectiveness against various fungal pathogens affecting crops. This positions it as a promising candidate for developing environmentally friendly agricultural chemicals .

Material Science Applications

In addition to its biological applications, 1-p-Tolyl-1H-pyrazol-4-ol has found utility in material science:

  • Fluorescent Dyes : Pyrazole derivatives are being explored for their potential as fluorescent materials. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Table 1: Biological Activities of 1-p-Tolyl-1H-Pyrazol-4-ol Derivatives

Activity TypeStudy ReferenceObservations
Anticancer Induced apoptosis in H460 and A549 cell lines
Anti-inflammatory Reduced paw edema in rat models
Antimicrobial Effective against Staphylococcus aureus

Case Study: Insecticidal Efficacy

Mechanism of Action

The mechanism of action of 1-p-Tolyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The hydroxyl group at the 4-position allows it to form hydrogen bonds with active sites of enzymes or receptors. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 1-p-tolyl-1H-pyrazol-4-ol and their substituent-driven differences:

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Notable Properties/Applications Reference
1-p-Tolyl-1H-pyrazol-4-ol p-Tolyl (1), -OH (4) Hydroxyl, methylphenyl C₁₀H₁₀N₂O Predicted hydrogen-bonding capability
1-(4-Iodophenyl)-1H-pyrazol-4-ol 4-Iodophenyl (1), -OH (4) Hydroxyl, iodophenyl C₉H₇IN₂O Potential halogen bonding interactions
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol Tetrahydro-2H-pyran-4-yl (1), -OH (4) Hydroxyl, cyclic ether C₈H₁₂N₂O₂ Enhanced solubility due to ether group
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one 4-Chlorophenyl (1), phenyl (3), ketone (5) Chlorophenyl, ketone C₁₅H₁₁ClN₂O Applications in metal ion extraction
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Allyl (1), amino (3), carboxylic acid (4) Carboxylic acid, amino C₈H₁₁N₃O₂ Pharmaceutical ligand design

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The p-tolyl group (electron-donating) in 1-p-tolyl-1H-pyrazol-4-ol contrasts with electron-withdrawing groups like chloro (in 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one) or iodo (in 1-(4-iodophenyl)-1H-pyrazol-4-ol). These substituents influence electronic properties, reactivity, and intermolecular interactions .
  • Hydrogen Bonding: The hydroxyl group at position 4 enables hydrogen bonding, a critical feature for crystal engineering and biological activity. For example, 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid forms intermolecular hydrogen bonds that stabilize its crystal structure .
  • Solubility and Lipophilicity : The tetrahydro-pyranyl group in 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol enhances solubility in polar solvents compared to the hydrophobic p-tolyl group .

Physicochemical Properties

Predicted and experimental data for select analogs:

Property 1-p-Tolyl-1H-pyrazol-4-ol 1-(4-Iodophenyl)-1H-pyrazol-4-ol 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol
Molecular Weight (g/mol) ~174.2 290.08 168.19
Predicted pKa (OH group) ~9.0 (estimated) ~8.5–9.5 9.04 ± 0.14
Hydrogen Bonding Strong (O–H donor) Moderate (O–H + halogen bonding) Moderate (O–H + ether oxygen)
Collision Cross Section (Ų) N/A N/A 135.4 (M+H⁺)

Notes:

  • The hydroxyl group’s acidity (pKa ~9) in 1-p-tolyl-1H-pyrazol-4-ol is comparable to other pyrazol-4-ol derivatives, enabling deprotonation under basic conditions .
  • The collision cross-section of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-ol suggests a compact conformation, likely due to intramolecular hydrogen bonding .

Biological Activity

1-p-Tolyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 1-p-tolyl-1H-pyrazol-4-ol can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}N2_2O
  • Molecular Weight : 178.20 g/mol
  • CAS Number : 1202030-45-2

The biological activity of 1-p-tolyl-1H-pyrazol-4-ol is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group on the pyrazole ring can form hydrogen bonds, enhancing its binding affinity to target proteins. Additionally, the presence of the p-tolyl group may influence the compound's lipophilicity, impacting its bioavailability and interaction with biological membranes .

Biological Activities

1-p-Tolyl-1H-pyrazol-4-ol exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-p-tolyl-1H-pyrazol-4-ol, possess significant antimicrobial properties. A study demonstrated that this compound showed potent activity against various bacterial strains, including resistant strains .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to 1-p-tolyl-1H-pyrazol-4-ol were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro and in vivo models . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. In vitro assays showed that 1-p-tolyl-1H-pyrazol-4-ol can induce apoptosis in cancer cell lines through various pathways, including caspase activation and modulation of cell cycle progression .

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectReference
AntimicrobialEffective against E. coli
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 1-p-tolyl-1H-pyrazol-4-ol against common pathogens. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against Gram-positive and Gram-negative bacteria.

Case Study 2: Anti-inflammatory Mechanism

In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema when treated with 1-p-tolyl-1H-pyrazol-4-ol compared to control groups.

Q & A

Q. What are the common synthetic routes for preparing 1-ppp-tolyl-1H-pyrazol-4-ol and its derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation or functionalization of pyrazole precursors. For example:

  • Cyclocondensation : Reacting 5-amino-1-pp-tolyl-1H-pyrazole-4-carbonitrile with reagents like formamide or thiourea under reflux conditions to form pyrazolo[3,4-dd]pyrimidine derivatives .
  • Multi-step functionalization : Starting from ethyl 2-cyano-3-ethoxyacrylate, hydrazide derivatives are generated, followed by cyclization with urea/thiourea to yield pyrazole-4-carboxylate intermediates .
  • Derivatization : Vicinal diaryl-substituted pyrazoles (e.g., 3-aryl-5-phenyl derivatives) are synthesized via Suzuki-Miyaura coupling or condensation of hydrazines with β-ketoesters .
    Key Tools : NMR (for monitoring regioselectivity), MS (for molecular weight confirmation), and recrystallization for purification .

Q. How are spectroscopic and crystallographic techniques applied to characterize 1-ppp-tolyl-1H-pyrazol-4-ol derivatives?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions and regioselectivity. For example, vicinal diaryl-substituted pyrazoles show distinct aromatic proton splitting patterns (e.g., 3-pp-tolyl vs. 4-trimethoxyphenyl groups) .
  • X-ray crystallography : SHELXL refines crystal structures, revealing dihedral angles (e.g., 18.23° between pyrazolone and chlorophenyl rings) and hydrogen-bonding networks (C–H⋯O/π interactions) .
  • MS (ESI) : Confirms molecular ion peaks (e.g., m/z 325.1 for 3-pp-tolyl-4-trimethoxyphenylpyrazole) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in bioactivity across derivatives?

Methodological Answer: Structural discrepancies (e.g., variable antiproliferative activity in Huh7 vs. MCF7 cells) are analyzed via:

  • Conformational analysis : Compare dihedral angles of active vs. inactive derivatives. For instance, derivatives with planar pyrazole rings exhibit enhanced π-stacking in DNA intercalation .
  • Intermolecular interactions : Hydrogen bonding (e.g., C=O⋯H–N) and hydrophobic packing influence solubility and membrane permeability. Use graph set analysis (Etter’s rules) to categorize motifs like R22(8)R_2^2(8) rings .
  • Docking studies : Overlay crystal structures with target proteins (e.g., COX-2) to identify steric clashes or favorable binding pockets .

Q. What advanced strategies optimize biological activity in pyrazole derivatives?

Methodological Answer:

  • Pharmacophore tuning : Introduce electron-withdrawing groups (e.g., CF3_3) at the 3-position to enhance COX-2 inhibition (IC50_{50} < 1 µM) .
  • Prodrug design : Convert carboxylic acid derivatives to ethyl esters for improved bioavailability, followed by enzymatic hydrolysis in vivo .
  • Combination assays : Pair antiproliferative testing (e.g., sulforhodamine B assay) with ROS generation assays to differentiate cytotoxic mechanisms .

Q. How do hydrogen-bonding patterns influence supramolecular assembly in pyrazole crystals?

Methodological Answer:

  • Graph set analysis : Classify motifs like D(2)D(2) chains (N–H⋯O) or R22(8)R_2^2(8) rings (C–H⋯π) using software like Mercury. For example, weak C–H⋯O interactions in 1-(4-chlorophenyl)-3-phenylpyrazol-5-one stabilize layered packing .
  • Thermal analysis : Correlate melting points with hydrogen-bond density. Derivatives with extensive networks (e.g., multiple N–H⋯O bonds) show higher thermal stability (>200°C) .

Q. How are computational methods integrated with experimental data to predict reactivity?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict regioselectivity in cyclocondensation reactions (e.g., favoring 1,3-dipolar addition over [3+2] pathways) .
  • MD simulations : Model solvation effects (e.g., ethanol vs. DMSO) on crystallization kinetics, aligning with experimental crystal growth times (e.g., 2–4 weeks for ethanol) .

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